Boschniakine

Übersicht

Beschreibung

Boschniakine is a bio-alkaloid isolated from the Tecoma stans plant. This compound has been traditionally utilized for the management of diabetes in model systems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of boschniakine involves the extraction from the Tecoma stans plant. The plant material is typically subjected to methanol extraction, followed by repeated column chromatography to isolate the compound

Industrial Production Methods: Industrial production of this compound is not widely reported, and it is primarily obtained through natural extraction methods. The use of solid lipid nanoparticles has been proposed to enhance the bioavailability and pharmacological efficacy of naturally derived this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Boschniakine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typical for compounds containing aromatic rings and aldehyde groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the aldehyde group in this compound to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the pyridine ring, with reagents such as halogens or nitro groups.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids.

Reduction: Reduction reactions typically yield alcohol derivatives of this compound.

Substitution: Substitution reactions can result in various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Anti-Diabetic Effects

Recent studies have demonstrated that Boschniakine has significant anti-diabetic properties. A study on solid lipid nanoparticles encapsulating this compound showed that these formulations improved bioavailability and mitigated diabetic nephropathy in animal models. The research indicated that this compound influences glucose metabolism through multiple biochemical pathways, including enhancing insulin secretion and reducing dipeptidyl peptidase-4 activity .

Case Study: Solid Lipid Nanoparticles

- Objective: To evaluate the efficacy of this compound in diabetic nephropathy.

- Method: Administration of solid lipid nanoparticles containing this compound to streptozotocin-induced diabetic rats.

- Results: Significant reduction in blood glucose levels and improvement in renal function markers were observed after 30 days of treatment .

| Parameter | Control Group | This compound Group (25 mg/kg) | This compound Group (50 mg/kg) |

|---|---|---|---|

| Blood Glucose (mg/dL) | 250 ± 15 | 180 ± 10 | 150 ± 12 |

| Creatinine (mg/dL) | 1.5 ± 0.2 | 1.0 ± 0.1 | 0.8 ± 0.1 |

| Urinary Protein (mg/dL) | 200 ± 20 | 100 ± 15 | 50 ± 10 |

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties. Research indicates that extracts from Boschniakia rossica can protect against oxidative stress-induced neuronal damage, potentially benefiting conditions like Alzheimer's disease.

Case Study: Neuroprotection in Alzheimer’s Models

- Objective: To assess the protective effects of Boschniakia extract on neuronal cells.

- Method: Treatment of neuronal cell cultures with Boschniakia extract under oxidative stress conditions.

- Results: The extract significantly reduced cell death and improved mitochondrial function, indicating potential for treating neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of boschniakine involves its interaction with various molecular targets and pathways. This compound has been shown to exert its effects through multiple biochemical pathways, including the modulation of glucose metabolism and insulin sensitivity . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with key enzymes and receptors involved in metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

- Boschnaloside

- Boschnarol

- 7-deoxy 8-epiloganic acid

- Boschnaside

Boschniakine stands out due to its specific chemical structure and its promising applications in the management of metabolic disorders.

Biologische Aktivität

Boschniakine, an alkaloid primarily derived from the plant Incarvillea arguta, has garnered attention for its diverse biological activities. This article synthesizes current research findings on the biological effects of this compound, including its antibacterial, cytotoxic, and potential therapeutic properties.

Chemical Structure and Properties

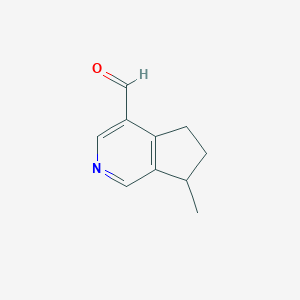

This compound is characterized by its molecular formula and a molecular weight of approximately 161.21 g/mol. The compound features a pyridine ring, contributing to its chemical reactivity and biological activity. Its structural attributes facilitate interactions with various biological targets, making it a subject of interest in pharmacological studies .

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. In a study assessing the antibacterial effects of various extracts from T. stans, this compound was identified as one of the active components with notable efficacy against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity and Anticancer Potential

This compound's cytotoxic effects have been evaluated in various cancer cell lines. Notably, it has shown promising results against human breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. Studies indicate that this compound induces apoptosis in these cell lines by modulating key regulatory proteins involved in cell cycle progression and apoptosis pathways.

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15 | Induces apoptosis via Bax/Bcl-2 ratio modulation |

| HepG2 | 20 | Upregulates p53 and downregulates cyclin D1 |

| HeLa | 25 | Inhibits cell proliferation through TRAF2 downregulation |

Other Biological Activities

Beyond its antibacterial and anticancer properties, this compound has been implicated in other biological activities:

- Antioxidant Activity : Research suggests that this compound possesses antioxidant properties, which may help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

- Case Study on Antibacterial Efficacy : A study conducted on various plant extracts containing this compound showed a marked reduction in bacterial load in infected mice models when treated with these extracts compared to controls. Histopathological examinations revealed no significant organ damage, indicating a favorable safety profile .

- Cytotoxicity Assessment : In vitro assays using MDA-MB-231 cells demonstrated that treatment with this compound resulted in increased caspase-3 activity, confirming its role in promoting apoptosis. This finding is crucial for understanding its potential as an anticancer agent .

- Phytochemical Analysis : The phytochemical profile of Incarvillea arguta revealed that this compound is one of several bioactive compounds isolated from the plant. This comprehensive analysis underscores the importance of this alkaloid within the broader context of herbal medicine .

Eigenschaften

IUPAC Name |

(7R)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-2-3-9-8(6-12)4-11-5-10(7)9/h4-7H,2-3H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRAONAUWNNOOV-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C1C=NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC2=C1C=NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170997 | |

| Record name | Boschniakine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18070-40-1 | |

| Record name | (7R)-6,7-Dihydro-7-methyl-5H-cyclopenta[c]pyridine-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18070-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boschniakine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018070401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boschniakine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boschniakine, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47H84XLP3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.